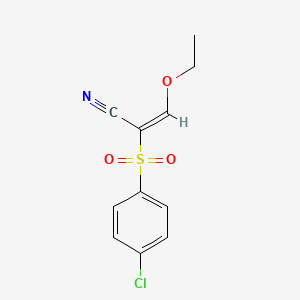

2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-3-ethoxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-16-8-11(7-13)17(14,15)10-5-3-9(12)4-6-10/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWQYQRJDNCPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409214 | |

| Record name | AC1NPK2P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32083-27-5 | |

| Record name | AC1NPK2P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile, also known by its CAS number 32083-27-5, is a compound with significant biological activity that has garnered attention in various fields of research, including pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₀ClNO₃S

- Molecular Weight : 271.72 g/mol

- Melting Point : 121 °C

- Synonyms :

- 2-(4-Chlorobenzenesulfonyl)-3-ethoxyacrylonitrile

- (E)-2-((4-chlorophenyl)sulfonyl)-3-ethoxyacrylonitrile

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study screened various compounds against pathogenic bacteria and fungi, revealing that this compound effectively inhibited the growth of several strains at concentrations as low as 50 µM. The compound's structure suggests potential interactions with bacterial cell membranes, leading to disruption and subsequent cell death.

The proposed mechanism involves the inhibition of key enzymatic pathways in microbial cells. Specifically, it is believed to interfere with the synthesis of essential cellular components, thereby hindering microbial proliferation. The sulfonyl group is thought to play a crucial role in this interaction by forming covalent bonds with target enzymes.

Study on E. coli Inhibition

In a controlled laboratory setting, the compound was tested against Escherichia coli strains known for their pathogenicity. The results demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound. At an IC50 value of approximately 25 µM, the compound showed over 80% inhibition of bacterial growth, indicating its potential as a therapeutic agent against E. coli infections.

Agrochemical Applications

In agricultural research, this compound has been evaluated for its efficacy in controlling harmful pests. Field trials indicated that formulations containing this compound significantly reduced pest populations compared to untreated controls. The mode of action appears to involve both contact and systemic activity, making it a promising candidate for integrated pest management strategies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₃S |

| Molecular Weight | 271.72 g/mol |

| Melting Point | 121 °C |

| Antimicrobial IC50 | ~25 µM |

| Pest Control Efficacy | Significant reduction observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

*Inferred formula based on structural analysis.

†Estimated from atomic composition.

‡Calculated from molecular formula.

Key Structural and Functional Differences

Sulfonyl vs. Sulfonamido Groups The main compound features a sulfonyl group (SO₂), which enhances electrophilicity and stability compared to sulfonamido (N-substituted SO₂) derivatives like (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile .

Substituent Effects on Reactivity The ethoxy group in the main compound contributes to lipophilicity, whereas amino-substituted analogs (e.g., (2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile) display higher polarity due to the NH moiety . Bulky substituents, such as the trifluoromethylpyridyl group in the compound from , significantly increase molar mass (514.3 g/mol) and may reduce metabolic stability compared to simpler derivatives .

Stereochemical Variations

- The Z-configuration in ’s compound and the E-configuration in ’s derivative highlight the role of stereochemistry in molecular interactions. For example, E-isomers often exhibit distinct spatial arrangements that influence binding affinity in biological systems .

Physicochemical Properties The amino-substituted compound () has a predicted density of 1.345 g/cm³ and a high boiling point (430.6°C), likely due to intermolecular hydrogen bonding . In contrast, the main compound’s ethoxy group may reduce intermolecular forces, lowering its melting point relative to sulfonamido analogs .

Preparation Methods

Preparation Methods Analysis

The most established synthesis of 2-((4-chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile involves a two-step process:

- Step 1: Formation of 4-chlorobenzenesulfonylacetonitrile

- React 4-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base (such as sodium hydride or potassium carbonate) to yield 4-chlorobenzenesulfonylacetonitrile.

- Step 2: Knoevenagel Condensation

- Condense the resulting sulfonylacetonitrile with ethoxyacetaldehyde (or an equivalent ethoxy-containing aldehyde) under basic conditions (often with piperidine or ammonium acetate as catalyst) to produce the target compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield (typical) |

|---|---|---|---|---|---|---|

| 1 | 4-chlorobenzenesulfonyl chloride, acetonitrile | Sodium hydride or potassium carbonate | DMF or DMSO | 0–25°C | 1–3 h | 75–85% |

| 2 | 4-chlorobenzenesulfonylacetonitrile, ethoxyacetaldehyde | Piperidine or ammonium acetate | Ethanol or toluene | 25–80°C | 2–6 h | 60–80% |

2.3 Reaction Conditions and Notes

- The initial sulfonylation step is typically exothermic and should be conducted under controlled temperature to avoid side reactions.

- The Knoevenagel condensation is a key step, where the choice of base and solvent can significantly influence yield and selectivity.

- Purification is usually achieved by recrystallization from ethanol or by column chromatography.

Industrial and Laboratory Scale Considerations

- Batch reactors are commonly used, with precise temperature and pH monitoring to ensure consistent product quality.

- High-purity reagents are essential to avoid contamination and maximize yield.

- Scale-up requires attention to exothermicity and efficient mixing.

- The reaction can be performed in standard glassware under inert atmosphere if needed.

- Monitoring by thin-layer chromatography (TLC) or HPLC is recommended to track completion.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClNO3S |

| Molecular Weight | 271.72 g/mol |

| Melting Point | 121°C |

| Boiling Point | 479°C at 760 mmHg |

| Density | 1.342 g/cm³ |

| Flash Point | 243.5°C |

Research Findings and Optimization

- Base Selection: Piperidine and ammonium acetate are commonly used. Piperidine tends to give slightly higher yields and cleaner reactions.

- Solvent Effects: Ethanol is preferred for its solubility and ease of product isolation, though toluene can be used for higher boiling conditions.

- Yield Optimization: Careful control of stoichiometry and temperature, as well as slow addition of reagents, can improve yields and purity.

- Purification: Recrystallization from ethanol is effective; impurities are typically removed in a single step.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Starting Material | 4-chlorobenzenesulfonyl chloride | Commercially available |

| Nitrile Source | Acetonitrile | Acts as both reagent and solvent |

| Ethoxy Source | Ethoxyacetaldehyde | Can be substituted with derivatives |

| Base | Piperidine, ammonium acetate | Piperidine preferred for yield |

| Solvent | Ethanol, DMF, DMSO | Ethanol for final condensation |

| Temperature | 0–80°C | Lower for sulfonylation, higher for condensation |

| Purification | Recrystallization | Ethanol as solvent |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((4-Chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile, and how are intermediates optimized?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A critical step involves coupling the 4-chlorophenylsulfonyl group with a prop-2-enenitrile backbone under controlled conditions. Key intermediates, such as 4-(4-chlorophenyl)cyclohexanone, can be selectively crystallized from ethanol or methanol to ensure purity . Reaction parameters like temperature (maintained below 60°C to prevent decomposition) and stoichiometric ratios of reagents (e.g., sulfonyl chlorides) must be tightly controlled to minimize side products.

Basic: What analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and crystallographic methods is required:

- X-ray crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), which accounts for twinning or high-resolution data .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., sulfonyl and nitrile peaks at ~1300 cm in IR).

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Advanced: How can stereochemical impurities (e.g., cis/trans isomers) be resolved during synthesis?

Stereoisomer separation relies on selective crystallization and acid-catalyzed isomerization:

- Selective crystallization : Use polar solvents (e.g., ethanol) to isolate cis/trans isomers based on solubility differences .

- Lewis acid-mediated isomerization : Employ catalysts like BF·EtO to convert undesired cis isomers to trans configurations, monitored by HPLC with chiral columns .

Advanced: What computational approaches validate the electronic properties of this compound?

Density functional theory (DFT) calculations predict electronic behavior:

- HOMO-LUMO analysis : Determine charge distribution and reactivity using software like Gaussian. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Basic: What purification techniques ensure high yields and purity?

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate sulfonylated intermediates .

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to remove byproducts like unreacted 4-chlorophenyl precursors .

Advanced: How does the sulfonyl group influence the compound’s stability under varying pH conditions?

The sulfonyl moiety enhances stability in acidic environments but hydrolyzes under basic conditions:

- pH-dependent degradation studies : Monitor via UV-Vis spectroscopy at 240–280 nm. Buffered solutions (pH 2–12) reveal hydrolysis products like 4-chlorobenzenesulfonic acid .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C to guide storage protocols .

Advanced: What strategies address discrepancies in crystallographic data refinement?

For challenging datasets (e.g., twinned crystals):

- SHELXD/SHELXE : Implement dual-space algorithms for experimental phasing .

- Twinning refinement : Use the BASF parameter in SHELXL to model overlapping lattices .

Basic: How is reaction progress monitored in real time?

- Thin-layer chromatography (TLC) : Track intermediates using UV-active spots.

- In-situ IR spectroscopy : Detect nitrile and sulfonyl group formation (peaks at 2240 cm and 1150 cm, respectively) .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The nitrile group acts as a directing group in Pd-catalyzed couplings:

- Kinetic studies : Use F NMR to monitor fluorinated analogs reacting with aryl boronic acids.

- Isotopic labeling : Introduce C at the β-position to trace bond formation via 2D NMR .

Advanced: How can researchers mitigate cytotoxicity during biological assays?

- Structure-activity relationship (SAR) studies : Modify the ethoxy group to reduce off-target effects. For example, replacing it with hydroxyl groups lowers logP values, enhancing solubility .

- Metabolic stability assays : Use liver microsomes to identify degradation pathways and optimize substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.